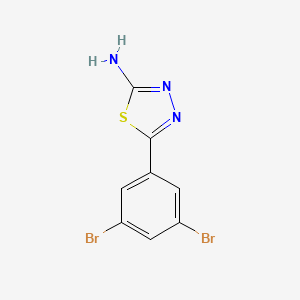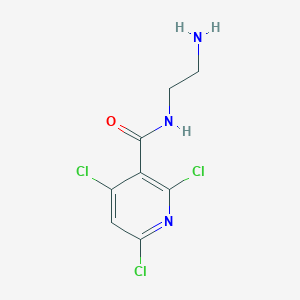
Bis(3-fluorobenzoyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-fluorobenzoyl) peroxide is an organic peroxide compound characterized by the presence of two 3-fluorobenzoyl groups connected by a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-fluorobenzoyl) peroxide typically involves the reaction of 3-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C6H4FCOCl+H2O2+2NaOH→(C6H4FCO)2O2+2NaCl+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This includes the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-fluorobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Radical Polymerization: It is used as an initiator in radical polymerization reactions, where it decomposes to generate free radicals that initiate the polymerization process.
Substitution: It can participate in substitution reactions where the peroxide linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reaction is typically carried out under mild conditions.
Radical Polymerization: The compound is used in combination with monomers such as styrene or methyl methacrylate. The reaction is conducted at elevated temperatures to facilitate the decomposition of the peroxide.
Substitution: Reagents such as nucleophiles can be used to replace the peroxide linkage with other functional groups.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds such as ketones, aldehydes, and carboxylic acids.
Radical Polymerization: The major products are polymers with high molecular weights.
Substitution: The major products are substituted organic compounds with new functional groups replacing the peroxide linkage.
Wissenschaftliche Forschungsanwendungen
Bis(3-fluorobenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent and radical initiator in various chemical reactions and synthesis processes.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of bis(3-fluorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: A widely used organic peroxide with similar oxidizing properties.
Bis(trifluoromethyl) peroxide: Another organic peroxide with strong oxidizing capabilities.
Bis(1-hydroperoxyalkyl) peroxides: Compounds with similar peroxide linkages but different substituents.
Uniqueness
Bis(3-fluorobenzoyl) peroxide is unique due to the presence of the 3-fluorobenzoyl groups, which impart specific chemical properties such as increased stability and reactivity compared to other peroxides. This makes it particularly useful in specialized applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C14H8F2O4 |
|---|---|
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
(3-fluorobenzoyl) 3-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
InChI-Schlüssel |
ZZCGKIXXOCAHNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)OOC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)


![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
